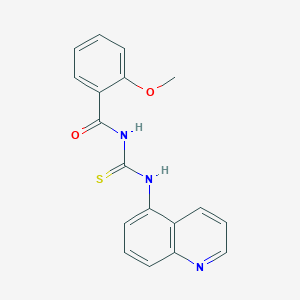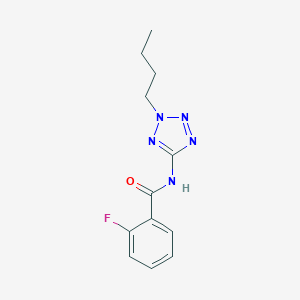![molecular formula C19H16Cl2N2O2S B278342 3,6-dichloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278342.png)
3,6-dichloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-[4-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has been widely used in scientific research. This compound is also known as GW 501516 and is classified as a selective androgen receptor modulator (SARM). GW 501516 has been the subject of extensive research due to its potential applications in the fields of medicine, sports, and fitness.
Mechanism of Action
GW 501516 works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. This receptor is involved in the regulation of energy metabolism and the breakdown of fatty acids. Activation of PPAR-delta leads to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
GW 501516 has been shown to have several biochemical and physiological effects. The compound has been shown to increase the expression of genes involved in energy metabolism and fat burning. In addition, GW 501516 has been shown to improve glucose tolerance and insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using GW 501516 in lab experiments is its ability to improve endurance and increase fat burning. This can be useful in studies investigating the effects of exercise on the body. However, one limitation of using GW 501516 is its potential for off-target effects. The compound has been shown to activate other receptors in addition to PPAR-delta, which could lead to unintended effects.
Future Directions
There are several future directions for research involving GW 501516. One area of interest is the potential use of the compound in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is the use of GW 501516 in sports and fitness, particularly as a performance-enhancing drug. Finally, further research is needed to better understand the potential off-target effects of GW 501516 and how these effects can be minimized.
Synthesis Methods
The synthesis of GW 501516 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final product. The synthesis of GW 501516 is a complex process that requires skilled chemists and specialized equipment. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a benzothiophene derivative and an amide.
Scientific Research Applications
GW 501516 has been extensively studied for its potential applications in the fields of medicine, sports, and fitness. The compound has been shown to improve endurance and increase fat burning in animal studies. In addition, GW 501516 has been investigated for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
properties
Molecular Formula |
C19H16Cl2N2O2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3,6-dichloro-N-[4-(2-methylpropanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-10(2)18(24)22-12-4-6-13(7-5-12)23-19(25)17-16(21)14-8-3-11(20)9-15(14)26-17/h3-10H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
JBBLOJSXVIZEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)